molecular formula C7H5BrF2 B180567 5-Bromo-1,3-difluoro-2-methylbenzene CAS No. 179617-08-4

5-Bromo-1,3-difluoro-2-methylbenzene

Cat. No. B180567
CAS RN: 179617-08-4
M. Wt: 207.01 g/mol
InChI Key: NGINOAWMGMGBPJ-UHFFFAOYSA-N
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Description

5-Bromo-1,3-difluoro-2-methylbenzene is a chemical compound with the CAS Number: 179617-08-4 . It has a molecular weight of 207.02 and its molecular formula is C7H5BrF2 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for 5-Bromo-1,3-difluoro-2-methylbenzene is 1S/C7H5BrF2/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

5-Bromo-1,3-difluoro-2-methylbenzene is a liquid at room temperature . It has a predicted boiling point of 176.0±35.0 °C and a predicted density of 1.588±0.06 g/cm3 .

Scientific Research Applications

Polymer Synthesis

5-Bromo-1,3-difluoro-2-methylbenzene has been utilized in the synthesis of polymers. For instance, Uhrich, Hawker, Fréchet, and Turner (1992) described a process where 5-(Bromomethyl)-1,3-dihydroxybenzene undergoes self-condensation to create hyperbranched polymers with high molecular weights. These polymers contain numerous phenolic hydroxyl groups, which can be modified through acylation, benzylation, or silylation (Uhrich et al., 1992).

Thermochemistry Studies

The compound has been part of studies in thermochemistry. Verevkin et al. (2015) conducted experimental studies on various bromo- and iodo-substituted methylbenzenes, including compounds similar to 5-Bromo-1,3-difluoro-2-methylbenzene, to evaluate their vapor pressures, vaporization, fusion, and sublimation enthalpies (Verevkin et al., 2015).

Electrochemical Studies

In electrochemistry, Prasad and Sangaranarayanan (2004) analyzed the electrochemical reductive cleavage of carbon–iodine bonds in compounds like 5-bromo-1,3-dichloro-2-iodobenzene, a close relative of 5-Bromo-1,3-difluoro-2-methylbenzene. Their study focused on the mechanistic aspects using the Marcus theory of heterogeneous outer sphere electron transfer (Prasad & Sangaranarayanan, 2004).

Organic Synthesis

The compound is also important in organic synthesis. Diemer, Leroux, and Colobert (2011) described methods for the synthesis of various 1,2-Dibromobenzene derivatives, highlighting the importance of compounds like 5-Bromo-1,3-difluoro-2-methylbenzene in the formation of synthetically valuable intermediates (Diemer et al., 2011).

Exploring Structural Opportunities

Schlosser and Heiss (2003) explored the substitution of 1,3-difluorobenzene, closely related to 5-Bromo-1,3-difluoro-2-methylbenzene, to demonstrate the capabilities of modern organometallic methods. Their research provided insight into the potential of these compounds in creating diverse chemical structures (Schlosser & Heiss, 2003).

Catalysis and Chemical Transformations

Lu, Wang, Zhang, and Ma (2007) investigated the use of similar compounds in catalytic processes, specifically in the CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with beta-keto esters, highlighting the potential of 5-Bromo-1,3-difluoro-2-methylbenzene in similar reactions (Lu et al., 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

5-bromo-1,3-difluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGINOAWMGMGBPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40382514
Record name 5-bromo-1,3-difluoro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1,3-difluoro-2-methylbenzene

CAS RN

179617-08-4
Record name 5-bromo-1,3-difluoro-2-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40382514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2.04 g of diisopropylamine in 30 ml of tetrahydrofuran is dropwise added 9.19 ml of 1.6 M n-hexane solution of n-butyllithium at -20° C. At the same temperature, the resulting mixture is stirred for one hour and then cooled to -70° C., at which temperature a solution of 3 g of 3,5-difluorobromobenzene in 10 ml of tetrahydrofuran is dropwise added thereto over 30 minutes. The temperature of the resulting reaction mixture is elevated to -40° C. and then lowered again to -70° C., at which temperature 0.97 ml of methyl iodide is then added thereto. The temperature of the resulting mixture is elevated to room temperature, and 80 ml of water and 80 ml of ethyl acetate are then added thereto, after which the resulting organic layer is separated, washed successively with water and a saturated saline solution and then dried over anhydrous magnesium sulfate. Thereafter, the solvent is removed from the thus dried layer by distillation under reduced pressure. The residue obtained is purified by a column chromatography [eluent:hexane:ethyl acetate=10:1], to obtain 1.98 g of colorless, oily 4-bromo-2,6-difluorotoluene.
Quantity
2.04 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0.97 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five
Quantity
80 mL
Type
solvent
Reaction Step Six
Name
Quantity
80 mL
Type
solvent
Reaction Step Six
Quantity
9.19 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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